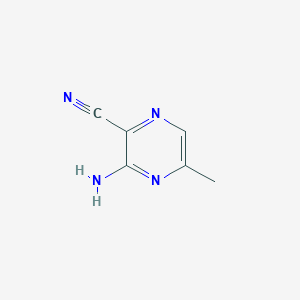

3-Amino-5-methylpyrazine-2-carbonitrile

Description

Contextual Significance of Pyrazine (B50134) Derivatives in Academic Chemistry

Pyrazine derivatives constitute a vital class of nitrogen-containing heterocyclic compounds that are the subject of extensive academic and industrial research. tandfonline.comresearchgate.net The pyrazine ring, a six-membered aromatic system with two nitrogen atoms in a 1,4-arrangement, serves as a privileged scaffold in various scientific domains. nih.govnih.govnih.gov This significance stems from the ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to be readily functionalized. nih.gov

In medicinal chemistry, the pyrazine framework is a core component of numerous therapeutic agents. nih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. tandfonline.comnih.govnih.gov The inclusion of the pyrazine motif can enhance a molecule's binding affinity to biological targets. nih.gov Beyond pharmaceuticals, pyrazine derivatives are integral to materials science, where they are investigated for use in organic semiconductors, copolymers, and dyes. tandfonline.comresearchgate.net Furthermore, their natural occurrence as key flavor and aroma compounds, such as in roasted coffee and other baked goods, has cemented their importance in food chemistry. researchgate.netwikipedia.org

Historical Overview of Research on Substituted Aminopyrazines

The study of substituted aminopyrazines is built upon foundational research in heterocyclic chemistry dating back to the 19th century, with some of the earliest pyrazine synthesis methods, like the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses, still being recognized today. wikipedia.org Early 20th-century research, exemplified by studies on the preparation and properties of aminopyrazine itself, focused on establishing fundamental synthesis and reactivity principles. acs.org

A significant expansion in aminopyrazine research was driven by their identification in natural products, which prompted chemists to develop new synthetic routes to explore their properties. researchgate.net The latter half of the 20th century and the early 21st century saw a rapid evolution in this field, propelled by the development of modern synthetic methodologies. The advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, provided highly efficient and modular ways to create complex substituted aminopyrazines. tandfonline.comnih.gov These advancements have allowed for the systematic exploration of structure-activity relationships, particularly in the development of new pharmaceutical candidates. nih.gov

Research Trajectory of 3-Amino-5-methylpyrazine-2-carbonitrile within Heterocyclic Chemistry

The compound this compound is a multifunctional heterocyclic building block. bldpharm.com Its research trajectory is representative of the broader evolution in heterocyclic chemistry, moving from fundamental synthesis to application-driven development. The structure is notable for containing three reactive centers: an amino group, a nitrile group, and a methyl-substituted pyrazine core, making it a versatile intermediate for organic synthesis.

The synthesis of this compound logically follows established pathways for creating substituted aminopyrazine-2-carbonitriles. A common and efficient method involves the condensation reaction between an α-dicarbonyl compound and an aminonitrile derivative. scielo.org.za For this specific compound, the reaction would typically involve methylglyoxal (B44143) and aminomalononitrile (B1212270) (a derivative of malononitrile). scielo.org.zagoogle.com

Contemporary research focuses on utilizing this compound as a scaffold to construct more complex molecules with specific functions. The amino and nitrile groups can be readily transformed into other functionalities. For instance, the nitrile can be hydrolyzed to a carboxamide, and the amino group can be further substituted. This versatility is exploited in medicinal chemistry to generate libraries of compounds for screening. Research on structurally related 3-aminopyrazine-2-carbonitrile (B1269731) derivatives has led to the discovery of potent and selective inhibitors for therapeutic targets like checkpoint kinase 1 (CHK1) and fibroblast growth factor receptor (FGFR), highlighting the value of this molecular core in drug discovery. nih.govnih.gov

Data Table for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | cymitquimica.com |

| CAS Number | 58091-66-0 | cymitquimica.com |

| Molecular Formula | C₆H₆N₄ | biosynth.com |

| Molecular Weight | 134.14 g/mol | cymitquimica.combiosynth.com |

| Classification | Heterocyclic Building Block, Pyrazine, Nitrile | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-3-9-5(2-7)6(8)10-4/h3H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTOPEJDWLXQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483353 | |

| Record name | Pyrazinecarbonitrile, 3-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58091-66-0 | |

| Record name | Pyrazinecarbonitrile, 3-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Precursors

Direct Synthesis Approaches for 3-Amino-5-methylpyrazine-2-carbonitrile

The direct synthesis of this compound can be conceptually approached through the well-established condensation reaction of an α-dicarbonyl compound with an α-aminonitrile. This method is a cornerstone in the formation of the pyrazine (B50134) ring system. In this specific case, the logical precursors would be methylglyoxal (B44143) (a 1,2-dicarbonyl compound) and diaminomaleonitrile (B72808) (an α-aminonitrile).

The reaction mechanism involves the initial condensation of the amino groups of diaminomaleonitrile with the carbonyl groups of methylglyoxal to form a dihydropyrazine (B8608421) intermediate. Subsequent oxidation, often occurring spontaneously in the presence of air or facilitated by an oxidizing agent, leads to the aromatic pyrazine ring. While direct literature for this exact molecule's synthesis is not prevalent, the synthesis of the closely related 5-methylpyrazine-2-carboxylic acid utilizes methylglyoxal and diaminomaleonitrile as starting materials, proceeding through cyclization and subsequent chemical modifications. google.com This highlights the viability of these precursors for constructing the desired 5-methylpyrazine core.

Synthetic Routes to Key Pyrazine Intermediates

The synthesis of functionalized pyrazines often proceeds through the creation and subsequent modification of key intermediates. These routes provide versatility and allow for the introduction of various functional groups onto the pyrazine core.

A notable synthetic route to obtain a close analogue, 2-amino-3-cyano-5-methylpyrazine, involves the reaction of an oxime with an aminonitrile. prepchem.com This method provides a pathway to the aminocyanopyrazine structure, which is isomeric to the target compound.

The process begins with the reaction of 2-oxopropanal 1-oxime with aminomalononitrile (B1212270) tosylate. prepchem.com This condensation reaction yields the intermediate 2-amino-3-cyano-5-methylpyrazine 1-oxide. prepchem.com The pyrazine N-oxide can then be deoxygenated to the final product. A common method for this deoxygenation step is treatment with a reducing agent like phosphorus trichloride, which selectively removes the oxygen atom from the nitrogen, yielding 2-amino-3-cyano-5-methylpyrazine. prepchem.com This resulting compound can be further modified, for instance, by hydrolysis of the nitrile group to a carboxylic acid. prepchem.com

Table 1: Synthesis of 2-Amino-3-cyano-5-methylpyrazine

| Step | Reactants | Product |

|---|---|---|

| 1. Condensation | 2-Oxopropanal 1-oxime, Aminomalononitrile tosylate | 2-Amino-3-cyano-5-methylpyrazine 1-oxide |

Pyrazine-2-carboxylic acids and their derivatives are crucial intermediates for the synthesis of various aminopyrazine structures. nih.gov Several methods exist for their preparation and derivatization.

One common approach involves the use of coupling agents to form amides. For instance, a series of pyrazine-2-carboxylic acid derivatives can be synthesized from substituted pyrazine-2-carboxylic acids and various piperazines using propylphosphonic anhydride (B1165640) (T3P) as an efficient coupling reagent. rjpbcs.com Another method is the Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride that subsequently reacts with an alcohol to produce the desired ester. researchgate.net

Furthermore, pyrazine-2-carboxylic acids can be converted into other functional derivatives. Esterification followed by hydrazinolysis of pyrazine-2-carboxylic acid yields pyrazine-2-carboxylic acid hydrazide, a versatile intermediate for further modifications. minia.edu.eg Amides can also be readily prepared through the condensation of pyrazine-2-carboxylic acid chlorides with various anilines. nih.gov These derivatization strategies are fundamental in creating a library of pyrazine compounds for various applications.

Table 2: Selected Methods for Synthesizing Pyrazine-2-Carboxylic Acid Derivatives

| Method | Starting Material | Reagents | Product Type |

|---|---|---|---|

| T3P Coupling rjpbcs.com | Substituted pyrazine-2-carboxylic acid | Piperazine, T3P, Diisopropylethylamine | Piperazine Amide |

| Yamaguchi Esterification researchgate.net | Pyrazine-2-carboxylic acid | 2,4,6-Trichlorobenzoyl chloride, Alcohol, DMAP | Ester |

| Hydrazinolysis minia.edu.eg | Pyrazine-2-carboxylic acid | Alcohol (for esterification), Hydrazine | Hydrazide |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of N-substituted aminopyrazine dicarbonitriles, which are structurally related to the target compound. nih.govcit.iedntb.gov.ua

The synthesis of a series of N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles was achieved through a microwave-assisted aminodehalogenation reaction. mdpi.comnih.gov The use of microwave irradiation provides uniform heating of the reaction mixture, significantly reducing reaction times and improving yields. mdpi.com This efficient approach allows for the rapid generation of a library of compounds for further study. nih.govcit.ie

Strategies for Functionalization and Derivatization of the Pyrazine Core

The functionalization of the pyrazine ring is key to modulating the chemical and biological properties of the resulting compounds. Nucleophilic substitution reactions are a primary method for achieving this derivatization.

Aminodehalogenation is a powerful and widely used reaction for introducing amino functionalities onto a pyrazine ring. This nucleophilic substitution reaction involves the displacement of a halogen atom (typically chlorine) on the pyrazine core by an amine.

This strategy was effectively employed in the synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles. nih.govcit.ie The starting material, 5-chloro-6-methylpyrazine-2,3-dicarbonitrile, was treated with various ring-substituted benzylamines. nih.gov Under microwave-assisted conditions, the reaction proceeds efficiently, yielding a series of secondary amines. mdpi.comnih.gov This reaction is a key step for creating derivatives, as the introduced amino group can be further modified, or the nature of the amine nucleophile can be varied to produce a wide range of functionalized pyrazine compounds. nih.govcit.ie

Coupling Reactions Involving Pyrazine Carboxylic Acids

While direct coupling of a carboxylic acid to form a nitrile is not the most common transformation, pyrazine carboxylic acids are vital precursors that undergo coupling reactions to form intermediates, which are then converted to the target nitrile. The primary pathway involves the formation of a primary amide from the carboxylic acid, followed by a dehydration step.

The synthesis of the target compound, this compound, from its corresponding carboxylic acid, 3-Amino-5-methylpyrazine-2-carboxylic acid, illustrates this two-step strategy.

Step 1: Amide Formation from Pyrazine Carboxylic Acid

The conversion of a pyrazine carboxylic acid to a pyrazine carboxamide is a fundamental coupling reaction. This is typically achieved by first "activating" the carboxylic acid, most commonly by converting it into a more reactive derivative like an acid chloride. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose. prepchem.comrsc.org For instance, 2-pyrazine carboxylic acid can be refluxed with thionyl chloride in a solvent like methylene (B1212753) chloride to yield 2-pyrazine carboxylic acid chloride. prepchem.com This reactive intermediate is then treated with ammonia (B1221849) (NH₃) to form the primary amide.

An alternative method for amide formation is through direct coupling of the carboxylic acid and an amine source, facilitated by coupling agents. rsc.org Another approach is the Yamaguchi esterification, which proceeds via a mixed anhydride intermediate. researchgate.net

Step 2: Dehydration of Pyrazine Carboxamide to Pyrazine Carbonitrile

The second crucial step is the dehydration of the primary amide (a carboxamide) to the corresponding nitrile (a carbonitrile). This is a classic transformation in organic synthesis. orgoreview.comrsc.org A variety of dehydrating agents can be employed for this purpose. researchgate.net

Commonly used dehydrating agents include:

Phosphorus pentoxide (P₂O₅) researchgate.netmasterorganicchemistry.com

Phosphorus oxychloride (POCl₃) orgoreview.comresearchgate.net

Thionyl chloride (SOCl₂) orgoreview.comresearchgate.net

The reaction involves the elimination of a water molecule from the primary amide functional group to form the nitrile triple bond. orgoreview.com For the synthesis of this compound, the precursor 3-Amino-5-methylpyrazine-2-carboxamide would be subjected to one of these dehydrating agents.

Broader Context of Pyrazine Coupling Reactions:

It is important to note that other types of coupling reactions are extensively used to modify the pyrazine ring itself, often starting with halogenated pyrazines. The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting halo-pyrazines with various boronic acids in the presence of a palladium catalyst. mdpi.comrsc.org This allows for the introduction of aryl or heteroaryl substituents onto the pyrazine core. mdpi.comrsc.org While this does not directly form the carbonitrile from a carboxylic acid, it is a key strategy for building the substituted pyrazine skeleton in the first place.

Illustrative Reaction Parameters for Related Transformations:

The following table provides examples of reaction conditions for transformations related to the synthesis of pyrazine amides and nitriles, based on documented procedures for similar compounds.

| Transformation | Reactants | Reagents & Conditions | Product | Reference |

| Acid Chloride Formation | 2-Pyrazine carboxylic acid | Thionyl chloride, Dimethylformamide, Methylene chloride, Reflux | 2-Pyrazine carboxylic acid chloride | prepchem.com |

| Amide Synthesis | 5-Bromothiophene-2-carboxylic acid, Pyrazin-2-amine | TiCl₄, Pyridine, 85 °C | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | mdpi.com |

| Suzuki Coupling | 2,5-Dibromo-3,6-dimethylpyrazine, 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ catalyst | 2,5-Bis(2-methoxyphenyl)-3,6-dimethylpyrazine | rsc.org |

| Amide Dehydration (General) | Primary Amides | P₂O₅ or POCl₃ or SOCl₂ | Nitriles | orgoreview.comresearchgate.net |

Chemical Transformations and Reaction Pathways of 3 Amino 5 Methylpyrazine 2 Carbonitrile and Its Analogues

Reactions of the Amino Group

The amino group in 3-amino-5-methylpyrazine-2-carbonitrile is a key site for functional group interconversion, enabling the synthesis of various pyrazine (B50134) derivatives.

Oxidation of the Amino Group to Nitro Derivatives

The oxidation of the amino group on the pyrazine ring to a nitro group represents a significant transformation, although it is not a commonly reported reaction for this specific molecule. However, analogous transformations on similar heterocyclic amines provide insight into potential synthetic routes. For instance, the oxidation of 3-aminopyridine (B143674) has been achieved using peroxy acids, such as peroxomonosulfuric acid. This type of reagent facilitates the conversion of the amino group to a nitro group through an electrophilic attack. The reaction conditions for such transformations are critical and typically involve controlled temperature and pH to achieve the desired product and minimize side reactions.

Table 1: Analogous Oxidation of Aminopyridines

| Starting Material | Oxidizing Agent | Product | Reference |

| 3-Aminopyridine | Peroxomonosulfuric Acid | 3-Nitropyridine | nih.gov |

It is important to note that the presence of the electron-withdrawing nitrile group and the methyl group on the pyrazine ring of this compound would influence the reactivity of the amino group towards oxidation compared to simpler aminopyridines.

Hydrogenation Leading to Aminomethylpyrazine Derivatives

The selective reduction of the nitrile group in this compound to an aminomethyl group presents a synthetic challenge due to the presence of the reactive amino group on the pyrazine ring. Catalytic hydrogenation is a common method for nitrile reduction. Reagents like Raney Nickel are often employed for the hydrogenation of nitriles to primary amines. However, controlling the selectivity to avoid reactions with the amino group on the pyrazine ring is crucial.

The use of specific catalysts and reaction conditions can favor the desired transformation. For example, catalytic transfer hydrogenation using a palladium catalyst has been shown to be effective for the selective reduction of nitriles.

Table 2: General Conditions for Nitrile Hydrogenation

| Catalyst | Hydrogen Source | Solvent | General Outcome |

| Raney Nickel | H₂ gas | Methanol/Ammonia (B1221849) | Reduction of nitriles to primary amines |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol | Reduction of nitriles to primary amines |

For this compound, careful optimization of the catalyst, solvent, and reaction temperature would be necessary to achieve the selective hydrogenation of the nitrile group to the corresponding 3-amino-5-methylpyrazin-2-yl)methanamine.

Reactions Involving the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis and reduction, to yield different pyrazine derivatives.

Hydrolysis of the Nitrile to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group in this compound to a carboxylic acid or an amide is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid, such as hydrochloric acid, to produce the corresponding carboxylic acid, in this case, 3-amino-5-methylpyrazine-2-carboxylic acid.

Base-catalyzed hydrolysis, on the other hand, involves heating the nitrile with an aqueous base, such as sodium hydroxide. This initially forms the carboxylate salt, which upon acidification, yields the carboxylic acid. Under controlled conditions, partial hydrolysis to the corresponding amide, 3-amino-5-methylpyrazine-2-carboxamide, can also be achieved.

Reductions of the Nitrile Group

The reduction of the nitrile group can lead to the formation of a primary amine. As mentioned in section 3.1.2, catalytic hydrogenation using reagents like Raney Nickel or palladium on carbon is a common method. These reductions convert the nitrile group into an aminomethyl group. It has been reported that the reduction of 3-aminopyrazine-2-carbonitrile (B1269731) to 3-aminopyrazine-2-carbaldehyde (B1283474) is not a feasible reaction. nih.gov

Cyclization Reactions Leading to Fused Heterocycles

The bifunctional nature of this compound, possessing both an amino and a nitrile group in a 1,2-relationship, makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed via an initial reaction at the amino group followed by an intramolecular cyclization involving the nitrile group.

A prominent example is the synthesis of pteridines. The reaction of 3-aminopyrazine-2-carbonitrile with various reagents can lead to the formation of the pteridine (B1203161) ring system. For instance, treatment with formamidine (B1211174) acetate (B1210297) can yield 4-aminopteridine. nih.gov

Furthermore, cyclization with α-haloketones represents a versatile method for constructing fused imidazo[3,4-a]pyrazine derivatives. The reaction likely proceeds through initial N-alkylation of the amino group by the α-haloketone, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile carbon.

Table 3: Synthesis of Fused Heterocycles from 3-Aminopyrazine-2-carbonitrile Analogues

| Reactant for Cyclization | Fused Heterocycle Formed | General Conditions |

| Formamidine acetate | Pteridine | Heating |

| α-Haloketones | Imidazo[3,4-a]pyrazine | Base-catalyzed condensation |

These cyclization reactions are of significant interest as they provide access to a wide range of biologically active fused heterocyclic compounds.

Pteridine Synthesis via 3,4-Dihydropteridines from Pyrazine Diamines

The synthesis of pteridines, which are bicyclic heteroaromatic compounds composed of fused pyrazine and pyrimidine (B1678525) rings, is of significant interest due to their diverse biological activities. One established route to pteridine derivatives involves the condensation of pyrazine diamines with α-dicarbonyl compounds. While the direct synthesis of 3,4-dihydropteridines from simple pyrazine diamines is a plausible transformation, much of the documented research focuses on the synthesis of the fully aromatized pteridine ring system.

It is a well-established synthetic strategy that 1,2-diamines react with 1,2-dicarbonyl compounds to form pyrazine rings. jlu.edu.cn For instance, the condensation of α,β-diaminopropionic acid with glyoxal (B1671930) in an alkaline medium is known to produce dihydropyrazinoic acid, which is subsequently oxidized to pyrazinoic acid. irjmets.com This reaction underscores the general principle of forming a dihydropyrazine (B8608421) ring from a diamine and a dicarbonyl precursor.

Extending this logic to pyrazine diamines, the reaction with a suitable dicarbonyl compound would be expected to yield a dihydropteridine. For example, the cyclocondensation of a 2,3-diaminopyrazine (B78566) derivative with an α,β-unsaturated ketone could theoretically lead to the formation of a 7,8-dihydropteridine. Such reactions often proceed via a Michael addition followed by an intramolecular cyclization and dehydration. The specific substitution pattern on both the pyrazine diamine and the carbonyl compound would dictate the regiochemistry and the final structure of the resulting dihydropteridine.

Reactivity of Pyrazine-2-Carbohydrazide (B1222964) Derivatives with Electrophiles (e.g., Isothiocyanates, Aromatic Aldehydes)

Pyrazine-2-carbohydrazide and its analogs are versatile building blocks in organic synthesis. The hydrazide functional group is a potent nucleophile, readily reacting with a variety of electrophiles to yield a diverse array of heterocyclic and acyclic compounds.

The reaction of 3-amino-pyrazine-2-carbohydrazide with isothiocyanates serves as a key example of this reactivity. researchgate.net This transformation leads to the formation of thiosemicarbazide (B42300) derivatives. The reaction proceeds through the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate. This initial addition is typically followed by a proton transfer to yield the stable thiosemicarbazide product.

Furthermore, pyrazine-2-carbohydrazide readily undergoes condensation with aromatic aldehydes to form the corresponding N'-arylmethylene-pyrazine-2-carbohydrazides, commonly known as hydrazones. emanuscript.tech This reaction is typically carried out by refluxing the pyrazine-2-carbohydrazide with the substituted aromatic aldehyde in an alcoholic solvent. emanuscript.tech The reaction proceeds via nucleophilic addition of the hydrazide to the carbonyl carbon of the aldehyde, followed by dehydration to yield the stable hydrazone product. The resulting hydrazones have been the subject of extensive research due to their wide range of biological activities.

Below is a table summarizing the synthesis of various N'-arylmethylene-pyrazine-2-carbohydrazide derivatives:

| Aldehyde Reactant | Resulting Hydrazone Product |

| Benzaldehyde | N'-[phenylmethylene]pyrazine-2-carbohydrazide |

| Cinnamaldehyde | N'-[3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide |

| 3-Furaldehyde | N'-[3-furylmethylene]pyrazine-2-carbohydrazide |

| 4-Methoxybenzaldehyde | N'-[(4-methoxyphenyl)methylene]pyrazine-2-carbohydrazide |

| 2-Chlorobenzaldehyde | N'-[(2-chlorophenyl)methylene]pyrazine-2-carbohydrazide |

| 3-Chlorobenzaldehyde | N'-[(3-chlorophenyl)methylene]pyrazine-2-carbohydrazide |

| 3-Nitrobenzaldehyde | N'-[(3-nitrophenyl)methylene]pyrazine-2-carbohydrazide |

| 3-Hydroxybenzaldehyde | N'-[(3-hydroxyphenyl)methylene]pyrazine-2-carbohydrazide |

Theoretical and Computational Investigations of Pyrazine Systems

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular structures and energies based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly favored for its balance of accuracy and computational cost. For 3-Amino-5-methylpyrazine-2-carbonitrile, a DFT approach, such as using the B3LYP functional, would be employed to perform geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface.

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the steric and electronic effects of the amino, methyl, and cyano substituents on the pyrazine (B50134) ring.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table is illustrative and contains hypothetical data based on typical values for similar structures, as specific literature values for this compound are not available.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | C2-C3 | 1.42 Å |

| C3-N4 | 1.34 Å | |

| N4-C5 | 1.33 Å | |

| C5-C6 | 1.40 Å | |

| C6-N1 | 1.33 Å | |

| N1-C2 | 1.34 Å | |

| C3-NH2 | 1.36 Å | |

| C5-CH3 | 1.51 Å | |

| C2-CN | 1.44 Å | |

| C≡N | 1.16 Å | |

| **Bond Angles (°) ** | N1-C2-C3 | 121.5° |

| C2-C3-N4 | 120.0° | |

| C3-N4-C5 | 118.5° | |

| C2-C(N)-N | 178.5° |

Hartree-Fock Methodologies in Molecular Structure Prediction

The Hartree-Fock (HF) method is another fundamental ab initio calculation technique. Unlike DFT, it does not approximate the electron correlation in the same way, which can sometimes limit its accuracy for certain properties. However, it serves as a crucial baseline for more advanced correlated methods.

Applying the HF method to this compound would provide a primary prediction of its molecular structure. Comparing the HF-optimized geometry with the DFT results would highlight the role of electron correlation in defining the molecule's precise structure. Generally, bond lengths predicted by HF are slightly shorter than those predicted by DFT and experimental values.

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals.

6-311G(d,p): This is a Pople-style, split-valence basis set of triple-zeta quality. The (d,p) notation indicates the addition of polarization functions on heavy (non-hydrogen) atoms (d-functions) and hydrogen atoms (p-functions). These functions provide more flexibility to describe the shape of the electron clouds, which is essential for accurately modeling chemical bonds. This basis set is often a good starting point for reliable geometry optimizations and frequency calculations. nih.gov

6-311++G(d,p): This basis set extends the 6-311G(d,p) set by adding diffuse functions, denoted by the ++. The first + adds diffuse functions on heavy atoms, and the second + adds them to hydrogen atoms. Diffuse functions are important for describing systems with lone pairs, anions, or in calculations of properties like electron affinity and proton affinity, where the electron density is more spread out. For this compound, the nitrogen atoms' lone pairs and the electronegative cyano group make the use of diffuse functions particularly relevant for achieving high accuracy.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The calculation yields a set of vibrational modes, each with a specific frequency and intensity.

For this compound, this analysis would predict characteristic frequencies for the functional groups:

N-H stretching of the amino group (typically 3300-3500 cm⁻¹).

C-H stretching of the methyl group and the aromatic ring (typically 2900-3100 cm⁻¹).

C≡N stretching of the nitrile group (a strong, sharp peak around 2220-2260 cm⁻¹).

C=C and C=N ring stretching modes in the pyrazine ring (typically 1400-1600 cm⁻¹).

N-H bending (around 1600 cm⁻¹).

These predicted frequencies, often scaled by an empirical factor to better match experimental data, are invaluable for interpreting experimental IR and Raman spectra.

The prediction of NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding tensors. These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Calculations for this compound would predict the ¹H and ¹³C chemical shifts. Key predicted shifts would include:

¹H NMR: Distinct signals for the amino protons, the methyl protons, and the remaining aromatic proton on the pyrazine ring.

¹³C NMR: Separate signals for each unique carbon atom, including the nitrile carbon, the carbons of the pyrazine ring (differentiated by their substituents), and the methyl carbon.

Comparing these predicted shifts with experimental data can confirm the molecular structure and assignment of resonances.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) This table is illustrative and contains hypothetical data based on typical values for similar pyrazine derivatives, as specific literature values for this compound are not available.

| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO-DFT) |

| C2 (attached to CN) | ~115 ppm |

| C3 (attached to NH2) | ~155 ppm |

| C5 (attached to CH3) | ~150 ppm |

| C6 | ~130 ppm |

| C (from CN) | ~118 ppm |

| C (from CH3) | ~20 ppm |

Electronic Structure Analysis

Beyond geometry and spectra, computational methods provide deep insights into the electronic makeup of a molecule. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity, and the molecular electrostatic potential, which reveals sites susceptible to electrophilic or nucleophilic attack. Such analyses are fundamental to predicting how this compound would behave in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. schrodinger.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and the energy required for its lowest energy electronic excitation. schrodinger.comreddit.com

For this compound, the electronic landscape is shaped by the interplay of its substituent groups. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, which would be expected to raise the energy of the HOMO. Conversely, the carbonitrile (-CN) group is strongly electron-withdrawing, which tends to lower the energy of the LUMO. This combination of substituents likely results in a relatively small HOMO-LUMO gap compared to unsubstituted pyrazine, enhancing its reactivity. scirp.org

Studies on analogous pyrazine derivatives provide a basis for these expectations. For instance, DFT calculations on various substituted pyrazines have shown that the nature and position of substituents significantly modulate the frontier orbital energies. mostwiedzy.plrsc.org A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and is a key feature in the design of various functional materials and biologically active compounds. nih.gov

Table 1: Representative Frontier Orbital Energies for a Pyrazine Analogue (Note: Data below is for (Z)-3-amino-N'-(3-aminopyrazine-2-carbonyl) pyrazine-2-carbohydrazonic acid (APA), a related complex pyrazine derivative, calculated via DFT, and is illustrative of the types of values obtained in such studies.)

| Molecular Orbital | Energy (eV) |

| EHOMO | -5.73 scirp.org |

| ELUMO | -1.54 scirp.org |

| Energy Gap (ΔE) | 4.19 scirp.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior towards electrophilic and nucleophilic reagents. nih.govmdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas denote neutral potential. researchgate.netresearchgate.net

In this compound, the MEP would be expected to show distinct regions of charge localization:

Negative Potential: The most negative potential would be concentrated around the nitrogen atoms of the pyrazine ring and the nitrogen atom of the carbonitrile group, due to their high electronegativity and the presence of lone pairs of electrons. These sites represent the most likely points for electrophilic attack and hydrogen bonding interactions. nih.gov

Positive Potential: Regions of positive potential would be located around the hydrogen atoms of the amino group and the methyl group. These areas are electron-deficient and are thus susceptible to interaction with nucleophiles.

Influence of Substituents: The electron-donating amino and methyl groups increase the electron density on the pyrazine ring, while the electron-withdrawing carbonitrile group decreases it. This push-pull effect creates a complex potential surface that governs the molecule's intermolecular interactions. rsc.org

MEP analysis has been successfully applied to elucidate the reactive behavior of numerous biological molecules, including nucleic acids and drug-receptor interactions. nih.gov For pyrazine derivatives, MEP maps help rationalize their binding modes with biological targets. researchgate.net

Intermolecular Interactions and Charge Delocalization

Natural Population Analysis (NPA)

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density among the atoms in a molecule, resulting in atomic charges. researchgate.net Unlike other methods like Mulliken population analysis, NPA is known for its improved numerical stability and a more reliable description of electron distribution, especially in ionic or polar compounds. researchgate.netnih.gov The analysis provides a quantitative measure of the charge on each atom, which is crucial for understanding electrostatic interactions and reactivity.

For this compound, an NPA calculation would likely reveal the following charge distribution:

The nitrogen atoms in the pyrazine ring and the nitrogen of the carbonitrile group would carry a significant negative charge due to their high electronegativity.

The carbon atoms attached to these electronegative nitrogen atoms would exhibit a positive charge.

The amino group's nitrogen would also be negative, while its attached hydrogens would be positively charged.

This charge distribution is a direct consequence of the inductive and resonance effects of the substituents on the pyrazine ring. Computational studies on other nitrogen-containing heterocycles confirm that NPA provides a chemically intuitive picture of charge distribution. nih.govfrontiersin.org

Table 2: Representative Natural Population Analysis (NPA) Charges for Atoms in a Pyrazole (B372694) Analogue (Note: Data is illustrative, derived from studies on similar heterocyclic systems, and represents typical charge distributions.)

| Atom | Charge (e) |

| Ring Nitrogen | -0.5 to -0.7 |

| Amino Nitrogen | -0.8 to -0.9 |

| Ring Carbon | +0.2 to +0.5 |

| Substituent Carbon | -0.1 to +0.1 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govyoutube.com It transforms the calculated wavefunction into a set of localized orbitals corresponding to Lewis structures (bonds and lone pairs). A key feature of NBO analysis is the examination of "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy, E(2), associated with these interactions quantifies the extent of electron delocalization, or hyperconjugation, which contributes to molecular stability. nih.govuba.ar

In this compound, several significant donor-acceptor interactions would be expected:

Lone Pair Delocalization: The lone pair (LP) electrons on the pyrazine ring nitrogens and the amino group nitrogen can delocalize into the antibonding π* orbitals of the aromatic ring. This n → π* interaction is a major contributor to the resonance stabilization of the molecule.

Hyperconjugation: Interactions involving the σ bonds of the methyl group and the amino group with the antibonding orbitals of the pyrazine ring (e.g., σ(C-H) → π* or σ(N-H) → π*) also contribute to stability.

Intramolecular Charge Transfer: The strong electron-withdrawing nature of the cyano group creates significant acceptor orbitals (π*C≡N), which can accept electron density from the electron-rich pyrazine ring and amino group.

Studies on pyrazole and other heterocyclic derivatives have used NBO analysis to quantify these stabilizing interactions, often finding stabilization energies (E(2)) well above 20 kcal/mol for the most significant delocalizations. nih.govresearchgate.net

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in Heterocyclic Systems (Note: This table presents typical interactions found in nitrogen-containing heterocyclic compounds and is for illustrative purposes.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | π* (C=C) | 15 - 40 nih.gov |

| LP (N) | π* (C=N) | 20 - 60 nih.gov |

| π (C=C) | π* (C=N) | 10 - 25 |

| σ (C-H) | π* (C=C) | 2 - 5 youtube.com |

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more geometric parameters, such as bond lengths, bond angles, or dihedral angles. q-chem.comvisualizeorgchem.com By systematically changing a specific coordinate while optimizing the rest of the molecular geometry, a PES scan can identify stable conformers (energy minima) and transition states (energy maxima), thereby mapping out reaction pathways or conformational changes. skku.eduresearchgate.net

For this compound, a PES scan would be particularly useful for investigating the rotational barriers around the single bonds connecting the substituents to the pyrazine ring. Key applications would include:

Rotation of the Amino Group: Scanning the dihedral angle of the H-N-C-C bond would reveal the energy barrier to rotation for the amino group. This provides insight into its conformational preferences and the extent of its conjugation with the pyrazine ring.

Rotation of the Methyl Group: A scan of the H-C-C-C dihedral angle would determine the rotational barrier for the methyl group, which is typically low but can provide information on steric interactions with adjacent groups.

The results of such scans are typically plotted as energy versus the scanned coordinate, revealing the energy profile for the conformational change. skku.eduresearchgate.net This information is vital for understanding molecular dynamics and how a molecule's shape influences its interactions with its environment.

Quantitative Structure-Activity Relationship (QSAR) Studies for Pyrazine Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. nih.gov QSAR models are powerful tools in drug discovery, enabling the prediction of the activity of new, unsynthesized compounds and providing insights into the molecular features that are crucial for biological effect. nih.govresearchgate.net

Numerous QSAR studies have been performed on pyrazine derivatives, highlighting their potential as therapeutic agents against various diseases. nih.govnih.gov

Antitubercular Activity: Pyrazinamide is a first-line drug for tuberculosis, and consequently, many QSAR studies have focused on pyrazine analogues as potential antitubercular agents. ospfound.orgnih.gov These studies have identified key molecular descriptors, such as hydrophobicity and molar refractivity, that correlate with activity against Mycobacterium tuberculosis. asianpubs.orgresearchgate.net For instance, molecular docking and dynamics simulations have suggested that pyrazine-oxadiazole hybrids can effectively bind to enzymes like DprE1, a crucial target in M. tuberculosis. ospfound.org

Anticancer Activity: Pyrazine derivatives have also been investigated as anticancer agents. nih.gov QSAR models have been developed to predict the antiproliferative activity of these compounds against various cancer cell lines. researchgate.netresearchgate.net These models help to identify the structural requirements for potent activity and guide the synthesis of more effective anticancer drugs. acs.org

Other Biological Activities: The pyrazine scaffold has been explored for a wide range of other biological activities, including as kinase inhibitors and anti-inflammatory agents. acs.org Computational studies, including QSAR and molecular docking, have been instrumental in rationalizing the structure-activity relationships and mechanisms of action for these compounds. nih.gov

These studies collectively demonstrate that the biological activity of pyrazine analogues can be effectively modeled and predicted using QSAR, underscoring the importance of computational approaches in the development of new therapeutic agents. nih.gov

Pharmacological Research and Biological Activity Profiling in Vitro

Antioxidant Activity Studies of Pyrazine (B50134) Derivatives (e.g., using ABTS and DPPH methods)

The antioxidant potential of pyrazine derivatives has been evaluated using common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. rjpbcs.comresearchgate.net These tests measure the ability of a compound to donate an electron or hydrogen atom to neutralize stable free radicals. researchgate.net

Studies on various pyrazine derivatives have shown a range of antioxidant activities. For instance, a series of novel pyrazine-2-carboxylic acid derivatives coupled with piperazines were synthesized and assessed. rjpbcs.com Among these, the compound (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) demonstrated significant antioxidant activity in both DPPH and ABTS assays. rjpbcs.com Similarly, certain synthetic chalcone (B49325) derivatives featuring an alkyl-substituted pyrazine heterocycle also exhibited DPPH radical scavenging capabilities. nih.gov Specifically, compounds designated as 4a, 4c, and 4e were identified as active radical scavengers. nih.gov The antioxidant capacity is often compared to a standard like ascorbic acid or Butylated hydroxytoluene (BHT). nih.gov In one study, a pyrazole-based sulfonamide derivative with dichloro substitution (compound 4e) showed a high percentage of DPPH inhibition (92.64%), suggesting excellent scavenging activity. nih.gov

The mechanism behind the radical scavenging activity for some pyrazine-containing chalcones has been investigated using density functional theory (DFT) modeling, which revealed a single electron transfer followed by a proton transfer (SET-PT) mechanism. nih.gov The effectiveness of these compounds can vary based on their specific structural features and substitutions. rjpbcs.comnih.gov

Table 1: Antioxidant Activity of Selected Pyrazine and Related Derivatives

| Compound/Derivative Type | Assay Method | Key Finding | Reference |

|---|---|---|---|

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | DPPH, ABTS | Exhibited good antioxidant activity. | rjpbcs.com |

| Alkyl substituted pyrazine chalcones (4a, 4c, 4e) | DPPH | Showed radical scavenging activity. | nih.gov |

| Pyrrolo[2,3-b]quinoxaline derivative (3a) | DPPH | Demonstrated the greatest potential as a radical scavenger among tested compounds. | rsc.org |

| Pyrazole-based sulfonamide (4e) | DPPH | Showed high inhibition (92.64%), indicating excellent activity. | nih.gov |

Antimicrobial Activity Investigations

Pyrazine derivatives have been extensively studied for their ability to inhibit the growth of a wide range of pathogenic microorganisms.

Numerous pyrazine derivatives have demonstrated notable antibacterial effects. In one study, newly synthesized pyrazine-2-carboxylic acid derivatives were tested against several clinical bacterial isolates. rjpbcs.com The compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) showed the highest antimicrobial activity among the tested series. rjpbcs.com Specifically, against the Gram-negative bacterium E. coli, compounds P3, P4, P7, and P9 were effective with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. rjpbcs.com Against another Gram-negative pathogen, P. aeruginosa, compounds P6, P7, P9, and P10 were sensitive at an MIC of 25 µg/mL. rjpbcs.com Almost all tested compounds in this series were effective against the Gram-positive bacterium B. subtilis. rjpbcs.com

Other research on triazolo[4,3-a]pyrazine derivatives also revealed significant antibacterial potential. mdpi.com Compound 2e from this series displayed superior activity against both S. aureus (MIC: 32 μg/mL) and E. coli (MIC: 16 μg/mL), which was comparable to the standard antibiotic ampicillin. mdpi.com The antimicrobial potency of pyrazine-2-carbohydrazide (B1222964) derivatives was found to be more pronounced against Gram-positive bacteria compared to Gram-negative strains. emanuscript.tech

Table 2: Antibacterial Activity of Selected Pyrazine Derivatives

| Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazine-2-carboxylic acid deriv. (P3, P4, P7, P9) | E. coli | 50 µg/mL | rjpbcs.com |

| Pyrazine-2-carboxylic acid deriv. (P6, P7, P9, P10) | P. aeruginosa | 25 µg/mL | rjpbcs.com |

| Triazolo[4,3-a]pyrazine deriv. (2e) | S. aureus | 32 µg/mL | mdpi.com |

| Triazolo[4,3-a]pyrazine deriv. (2e) | E. coli | 16 µg/mL | mdpi.com |

| Pyrazoline deriv. (Compound 5, 19, 24) | S. aureus | 64 µg/mL | nih.gov |

| Pyrazoline deriv. (Compound 22) | B. subtilis | 64 µg/mL | nih.gov |

The antifungal properties of pyrazine-related compounds have also been a subject of investigation. A study of pyrazine-2-carboxylic acid derivatives showed that compounds P10 and P4 were most effective against the fungal strain Candida albicans, with an MIC value of 3.125 µg/mL. rjpbcs.com Pyrazoline derivatives have also been evaluated for their antifungal effects, with some compounds showing moderate activity against C. albicans. nih.gov For example, one pyrazoline (Compound 5) was found to be the most active against C. albicans in its series, with an MIC of 64 µg/mL. nih.gov

Research into pyrazole (B372694) analogues, a related class of heterocyclic compounds, has also yielded promising antifungal agents for agricultural applications. nih.govresearchgate.net Some pyrazole derivatives showed significant activity against plant pathogenic fungi like Fusarium graminearum and Rhizoctonia solani. researchgate.net While direct data on Trichophyton mentagrophytes for 3-Amino-5-methylpyrazine-2-carbonitrile is scarce in the provided results, the broad antifungal spectrum of pyrazine and pyrazole derivatives suggests potential activity against a variety of fungal pathogens. nih.govnih.gov

Table 3: Antifungal Activity of Selected Pyrazine and Related Derivatives

| Compound/Derivative Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazine-2-carboxylic acid deriv. (P4, P10) | C. albicans | 3.125 µg/mL | rjpbcs.com |

| Pyrazoline deriv. (Compound 5) | C. albicans | 64 µg/mL | nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4-one deriv. (5m) | F. graminearum | EC50 = 5.61 μg/mL | researchgate.net |

Antimycobacterial Activity against Various Mycobacterium Strains (M. tuberculosis H37Rv, M. marinum, M. kansasii, M. smegmatis)

Pyrazine derivatives are particularly significant in the field of antimycobacterial research, largely due to the structural similarity to pyrazinamide, a first-line drug for treating tuberculosis. nih.gov A variety of pyrazine derivatives have been synthesized and tested against different Mycobacterium species. One study reported that the 4-acetoxybenzyl ester of pyrazinoic acid showed excellent activity against M. tuberculosis, with MIC values ranging from less than 1 to 6.25 µg/mL. nih.gov

Further research into N-pyrazinoyl substituted amino acids also yielded compounds with high activity against M. tuberculosis. nih.gov The most active derivative in this series contained a phenylglycine moiety and had an MIC of less than 1.95 µg/mL. nih.gov Notably, these active compounds displayed low cytotoxicity, indicating good selectivity towards the mycobacteria. nih.gov Modifications to the pyrazine nucleus have been successful in extending the activity to include strains like M. kansasii, which are typically not susceptible to pyrazinamide. semanticscholar.org A series of novel 2-((3,5-diphenylpyrazin-2-yl)amino)-1-(piperidin-1-yl/pyrrolidin-1-yl)ethanone derivatives also showed promising activity against the standard M. tuberculosis H37Rv strain and other multidrug-resistant strains, with some compounds demonstrating remarkable activity at 5 μg/mL. benthamscience.com

Table 4: Antimycobacterial Activity of Selected Pyrazine Derivatives

| Derivative Type | Mycobacterium Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 4-acetoxybenzyl ester of pyrazinoic acid | M. tuberculosis | <1-6.25 µg/mL | nih.gov |

| N-pyrazinoyl substituted phenylglycine deriv. | M. tuberculosis H37Ra | <1.95 µg/mL | nih.gov |

| 2-((3,5-diphenylpyrazin-2-yl)amino) ethanone (B97240) deriv. (5g, 5i) | M. tuberculosis H37Rv & MDR strains | Active at 5 µg/mL | benthamscience.com |

Herbicide Activity and Inhibition of Photosynthetic Electron Transport in Plant Chloroplasts (e.g., Spinacia oleracea L.)

Certain chemical compounds can act as herbicides by inhibiting photosynthesis. nih.gov A primary target for such inhibitors is Photosystem II (PSII) within the photosynthetic electron transport chain in plant chloroplasts. nih.gov The inhibition of electron transport effectively halts the plant's ability to produce energy, leading to its death. This is the mechanism of action for many commercial herbicides, including derivatives of triazine and urea. nih.gov

Studies on isolated spinach (Spinacia oleracea L.) chloroplasts are a common method to screen for herbicidal activity. nih.govnih.gov Research has shown that copper complexes can inhibit photosynthetic electron transport at the PSII level. nih.gov For example, a novel copper complex, [CuL2]Br2, was shown to inhibit the photoinduced variable fluorescence (Fv) of PSII in spinach, with the degree of inhibition dependent on the concentration of the complex. nih.gov While specific studies on the herbicidal activity of this compound were not found in the search results, the general principle of inhibiting photosynthetic electron transport in spinach chloroplasts is a well-established method for evaluating potential herbicides. nih.govosti.gov

Cytotoxic Activity in Cancer Cell Lines (e.g., Hep G2) for Related Pyrazine Ligands and Metal Chelates

The cytotoxic potential of pyrazine-based ligands and their metal chelates against various cancer cell lines has been an area of active research. nih.govacs.org These compounds are investigated for their ability to induce cell death in cancer cells, often with the goal of developing new anticancer drugs. nih.gov

Studies on pyrazine-based cyclometalated Au(III) carbene complexes have demonstrated significant cytotoxic effects. nih.govacs.org One complex, in particular, proved to be highly effective against HL60 leukemia, MCF-7 breast cancer, and A549 lung cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the submicromolar range. nih.govacs.org Importantly, this complex showed lower toxicity toward healthy human lung fibroblast cells, suggesting a degree of selectivity for cancer cells. nih.gov

The antioxidant study of certain pyrazine-containing chalcones also included a cytotoxicity screening on the human liver cancer cell line HepG2. nih.gov Most of the tested chalcones were found to be non-cytotoxic in an overnight assay, which is a crucial preliminary step in drug development. nih.gov Metal complexes, in general, are of interest because the metal can help deliver and control the activity of a cytotoxic ligand. nih.gov

Table 5: Cytotoxic Activity of Selected Pyrazine-Based Compounds

| Compound Type | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| (C^Npz^C)Au(III) benzimidazole-based carbene complex (2) | MCF-7 (Breast Cancer) | 0.56 ± 0.02 µM | acs.org |

| (C^Npz^C)Au(III) benzimidazole-based carbene complex (2) | A549 (Lung Cancer) | 7.8 ± 1.3 µM | acs.org |

| (C^Npz^C)Au(III) benzimidazole-based carbene complex (2) | HL60 (Leukemia) | 0.31 ± 0.15 µM | acs.org |

| Alkyl substituted pyrazine chalcones | Hep G2 (Liver Cancer) | Most were not cytotoxic. | nih.gov |

Structure-Activity Relationship (SAR) Insights in Pyrazine Pharmacophores

The biological activity of pyrazine derivatives is intricately linked to the nature and position of substituents on the pyrazine ring. SAR studies aim to elucidate these relationships to design more potent and selective compounds.

Lipophilicity, often expressed as log P or log k, is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, as well as their interaction with biological targets. nih.gov In the context of pyrazine derivatives, modulating lipophilicity through substituent changes has been shown to be a key strategy for optimizing biological activity.

A study on a series of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles, which are structurally related to this compound, demonstrated a clear correlation between lipophilicity and their antimycobacterial and herbicidal activities. mdpi.com The research indicated that for antimycobacterial activity against Mycobacterium tuberculosis, compounds with higher lipophilicity, often conferred by halogen or trifluoromethyl groups on a benzyl (B1604629) substituent, showed greater potency. mdpi.com For instance, compounds with 3,4-dichloro, 2-chloro, or 4-trifluoromethyl substitutions on the benzyl moiety exhibited significant antimycobacterial activity. mdpi.com

Similarly, the herbicidal activity, measured as the inhibition of photosynthetic electron transport (PET), also showed a linear dependence on lipophilicity. mdpi.com This suggests that for these pyrazine derivatives, increased lipophilicity enhances their ability to cross biological membranes and reach their target sites.

The following table summarizes the antimycobacterial activity and lipophilicity (expressed as log k) of selected N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles.

| Compound ID | R-group on Benzylamine | MIC (µg/mL) vs. M. tuberculosis | log k |

| 3 | 3,4-Cl | 6.25 | 1.12 |

| 9 | 2-Cl | 6.25 | 0.89 |

| 11 | 4-CF3 | 6.25 | 1.05 |

| 2 | 3-CF3 | 12.5 | 0.98 |

| 8 | 3-Cl | 12.5 | 0.91 |

| 15 | 4-Cl | 12.5 | 0.92 |

| 4 | 4-CH3 | 25 | 0.78 |

| 6 | H | 25 | 0.65 |

| 1 | 2-CH3 | >100 | 0.76 |

| 5 | 4-OCH3 | >100 | 0.69 |

Data sourced from a study on N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles. mdpi.com

The specific functional groups attached to the pyrazine core are pivotal in defining the molecule's biological activity profile. The amino, methyl, and carbonitrile groups of this compound each play a role in its chemical properties and potential interactions with biological targets.

In a series of 3-amino-pyrazine-2-carboxamide derivatives investigated as FGFR inhibitors, the 3-amino group was a crucial feature for activity. nih.gov This group, along with the pyrazine nitrogen, can act as a hydrogen bond donor and acceptor, respectively, facilitating key interactions within the ATP-binding site of kinases. pharmablock.com The carbonitrile group, as seen in 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, has been shown to optimally interact with protein-bound water molecules in the active site of kinases like CHK1, contributing to high selectivity. pharmablock.com

The nature of the substituent on the pyrazine ring significantly influences the electronic properties and steric profile of the molecule, which in turn affects its biological activity. For example, in the study of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles, the presence of electron-withdrawing groups like halogens and trifluoromethyl on the benzyl substituent was associated with higher antimycobacterial activity. mdpi.com Conversely, electron-donating groups like methyl and methoxy (B1213986) at certain positions led to a decrease in activity. mdpi.com

The position of the substituents is also critical. A study of 2-phenoxybenzamide (B1622244) derivatives showed that a para-substituted piperazinyl derivative was significantly more active than its ortho- or meta-substituted counterparts, highlighting the importance of the substitution pattern for optimal biological effect.

The following table details the impact of different functional groups on the antimycobacterial activity of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles.

| Compound ID | R-group on Benzylamine | Functional Group Type | MIC (µg/mL) vs. M. tuberculosis |

| 3 | 3,4-Cl | Electron-withdrawing (Halogen) | 6.25 |

| 11 | 4-CF3 | Electron-withdrawing (Trifluoromethyl) | 6.25 |

| 14 | 3-NO2 | Electron-withdrawing (Nitro) | 12.5 |

| 4 | 4-CH3 | Electron-donating (Alkyl) | 25 |

| 7 | 4-NH2 | Electron-donating (Amino) | 25 |

| 5 | 4-OCH3 | Electron-donating (Alkoxy) | >100 |

| 13 | 2,4-OCH3 | Electron-donating (Alkoxy) | 25 |

Data sourced from a study on N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles. mdpi.com

Potential Applications in Materials Science and Organic Electronics

Role as Heterocyclic Building Blocks in Organic Synthesis

Heterocyclic compounds are fundamental to the synthesis of a vast array of functional organic materials. scielo.org.za 3-Amino-5-methylpyrazine-2-carbonitrile serves as a valuable heterocyclic building block due to the reactive sites on the pyrazine (B50134) ring and its functional groups. bldpharm.com The pyrazine ring system itself is a key component in many biologically active molecules and functional materials. mdpi.com The amino and nitrile groups attached to the pyrazine core of this compound offer multiple pathways for synthetic elaboration.

The amino group can be a nucleophile or be diazotized to introduce other functionalities, while the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. This versatility allows for its incorporation into more complex molecular architectures, such as polymers, macrocycles, and other advanced materials. The strategic placement of the methyl, amino, and nitrile groups on the pyrazine ring influences the electronic properties and reactivity of the molecule, making it a targeted precursor in organic synthesis.

Table 1: Synthetic Utility of Functional Groups in this compound

| Functional Group | Type of Reactions | Potential Products |

| Amino Group (-NH₂) | Nucleophilic substitution, Diazotization, Amide formation | Substituted pyrazines, Azo compounds, Pyrazine-based polymers |

| Nitrile Group (-CN) | Hydrolysis, Reduction, Cycloaddition, Tetramerization | Carboxylic acids, Amines, Heterocycles (e.g., tetrazoles), Macrocycles (e.g., phthalocyanine analogues) |

| Pyrazine Ring | Metal coordination, π-stacking interactions | Coordination polymers, Supramolecular assemblies |

Potential for Integration into Electronic Materials

The development of novel organic electronic materials is a rapidly growing field, and pyrazine derivatives are being explored for their potential in this area. Pyrazine is an electron-deficient heterocycle, and this property can be tuned by the introduction of electron-donating or electron-withdrawing substituents. mdpi.com In this compound, the combination of the amino (donor) and nitrile (acceptor) groups creates a "push-pull" system, which can lead to interesting electronic properties, such as intramolecular charge transfer (ICT). mdpi.com

Materials exhibiting ICT are often associated with nonlinear optical properties and can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability of pyrazine-containing compounds to act as n-type (electron-transporting) materials is also under investigation. researchgate.net By incorporating this compound into larger conjugated systems, it may be possible to develop new organic semiconductors with tailored band gaps and charge transport characteristics.

Exploration as Components in Optical Materials

The unique electronic structure of asymmetrically substituted pyrazines suggests their potential for use in optical materials. Specifically, molecules with significant differences in ground and excited state dipole moments, a characteristic of "push-pull" systems, can exhibit second-order nonlinear optical (NLO) properties. rsc.org These properties are crucial for applications in technologies like frequency doubling of lasers and optical switching.

Research on X-shaped pyrazine derivatives has shown that the relative positions of donor and acceptor substituents can dramatically influence the NLO response. rsc.org The structure of this compound, with its distinct donor and acceptor groups, makes it a candidate for a building block in the synthesis of new chromophores with potentially large second-order hyperpolarizabilities. Furthermore, the pyrazine ring can be incorporated into fluorescent dyes, where its electron-accepting nature can be used to tune the emission wavelength.

Utility in Magnetic Materials Research

Pyrazine and its derivatives are well-known for their ability to act as bridging ligands in the formation of coordination polymers with interesting magnetic properties. nih.govacs.orgutk.edu The nitrogen atoms of the pyrazine ring can coordinate to metal ions, creating extended one-, two-, or three-dimensional networks. nih.govacs.org The magnetic interactions (either ferromagnetic or antiferromagnetic) between the metal centers can be mediated by the pyrazine bridge.

The nature and strength of these magnetic interactions can be influenced by the substituents on the pyrazine ring. While this compound itself is not magnetic, it can be used as a ligand to synthesize new coordination polymers. The amino and nitrile groups could further coordinate to metal centers or participate in hydrogen bonding, potentially influencing the crystal packing and the resulting magnetic behavior of the material. The study of such materials contributes to the fundamental understanding of molecular magnetism and the development of molecule-based magnets. nih.gov

Table 2: Potential Influence of Substituents on Pyrazine-Bridged Magnetic Materials

| Substituent Group | Potential Effect on Material Properties |

| Methyl (-CH₃) | Steric hindrance, influencing crystal packing and metal-ligand bond angles. |

| Amino (-NH₂) | Can act as a secondary coordination site or form hydrogen bonds, affecting the dimensionality and stability of the network. |

| Nitrile (-CN) | Potential for further coordination or can influence the electronic properties of the pyrazine bridge, thereby modulating the magnetic exchange. |

Application as Building Blocks in Phthalocyanine Synthesis

Phthalocyanines are large, aromatic macrocycles that have found applications as dyes, catalysts, and in photodynamic therapy. nih.govnih.gov Analogues of phthalocyanines, where the benzene rings are replaced by other heterocyclic rings, are known as porphyrazines. researchgate.netarkat-usa.org These compounds are typically synthesized by the cyclotetramerization of appropriate dinitrile precursors. umich.edu

Given that this compound is a pyrazine derivative containing a nitrile group, it is a potential precursor for the synthesis of pyrazine-based porphyrazine analogues. While the synthesis of a symmetrical porphyrazine would require a pyrazinedicarbonitrile, this compound could potentially be used in a mixed cyclotetramerization reaction with other dinitriles to produce unsymmetrical macrocycles. These novel porphyrazines, incorporating the 3-Amino-5-methylpyrazine moiety, would be expected to have different electronic and photophysical properties compared to traditional phthalocyanines, potentially leading to new applications. The electron-deficient nature of the pyrazine ring is known to affect the properties of the resulting macrocycle. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies for 3-Amino-5-methylpyrazine-2-carbonitrile

While established methods for the synthesis of pyrazine (B50134) derivatives exist, future research should focus on developing more efficient, cost-effective, and environmentally benign routes to this compound. Current approaches often rely on multi-step processes that may involve harsh reagents or produce significant waste.

Future synthetic strategies could explore:

One-Pot, Multi-Component Reactions: Inspired by the efficient synthesis of related aminopyrazole carbonitriles, developing one-pot reactions that combine simple, readily available precursors could significantly streamline the production of this compound. clockss.org Such methods save time, reduce waste, and often lead to high yields. clockss.org

Novel Catalytic Systems: The use of innovative catalysts, such as nano-catalysts or modified layered double hydroxides, has proven effective in the synthesis of other nitrogen-containing heterocycles. nih.govnih.gov Research into recyclable catalysts, like those based on magnetically separable nanoparticles, could lead to greener and more economical production processes. rsc.org

Green Chemistry Approaches: Employing green solvents like water/ethanol mixtures and performing reactions at lower temperatures are crucial for sustainable synthesis. clockss.orgnih.gov Future methodologies should prioritize these principles to minimize environmental impact. A key benefit of such approaches is the potential for catalyst recovery and reuse over multiple cycles without significant loss of activity. nih.gov

Exploration of New Derivatization Strategies for Enhanced Biological and Material Properties

The functional groups of this compound—the amino and cyano groups—are ripe for chemical modification. Derivatization is a key strategy to modulate the compound's physicochemical properties and thereby enhance its performance in biological or material applications.

Future derivatization research should investigate:

Amide and Schiff Base Formation: The amino group can be readily converted into a wide array of amides and Schiff bases. This has been a successful strategy for other aminopyrazine derivatives, leading to compounds with significant antimicrobial, antifungal, and antitubercular activities. nih.govresearchgate.net For instance, converting the amino group to various N-substituted amides can systematically alter lipophilicity and biological target interactions. researchgate.net

Cyclization Reactions: The vicinal amino and cyano groups can serve as precursors for the construction of fused heterocyclic systems, such as pteridines. The reaction of this compound with guanidine (B92328) hydrochloride is a known route to 7-methylpteridine-2,4-diamine, a class of compounds with diverse biological relevance. thieme-connect.de

Chemiluminescent Tags: Aminopyrazine analogues can react with specific analytes to produce chemiluminescent derivatives, which are valuable in bioassays. nih.gov Exploring the potential of this compound derivatives as sensitive and selective chemiluminescence reagents for various biomolecules is a promising avenue. nih.gov

Advanced Computational Modeling for Precise Structure-Property and Structure-Activity Relationships

Computational chemistry offers powerful tools to predict the behavior of molecules, guiding synthetic efforts and accelerating the discovery process. For this compound and its derivatives, advanced computational modeling is essential.

Key areas for computational investigation include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are invaluable for understanding how molecular structure correlates with biological activity. nih.gov By developing QSAR models for a series of derivatives, researchers can identify key molecular descriptors (e.g., electronic and structural properties) that influence their efficacy, for instance, as antitumor agents. nih.gov

Density Functional Theory (DFT): DFT calculations can predict molecular geometries, electronic properties (like HOMO-LUMO energy gaps), and reactivity indices. arabjchem.org This information is crucial for understanding reaction mechanisms and designing molecules with specific electronic characteristics for applications in materials science.

Molecular Docking and Dynamics Simulations: For potential therapeutic applications, molecular docking can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions and elucidate the binding mode at an atomic level, as has been done for other 2-aminopyrazine (B29847) derivatives targeting SHP2 in cancer cells. nih.gov

Discovery of Novel Biological Activities of Underexplored Pyrazine Derivatives

The pyrazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities. While some aminopyrazine derivatives are known for their antimicrobial or anticancer effects, the full biological potential of compounds like this compound remains largely untapped. nih.govnih.gov

Future research should focus on screening this compound and its derivatives for a broader range of biological activities, including:

Enzyme Inhibition: Many pyrazine derivatives have been identified as potent enzyme inhibitors. For example, aminopyrazine derivatives have been designed as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which is implicated in inflammatory diseases. nih.gov

Antiparasitic and Antiviral Activity: Heterocyclic compounds are a rich source of antiparasitic and antiviral agents. Systematic screening against a panel of parasites and viruses could uncover new therapeutic leads.

Neuroprotective Effects: Some pyrazine derivatives have shown promise in protecting against neurovascular damage, suggesting a potential role in treating neurological disorders. nih.gov

Agrochemical Applications: Pyrazine derivatives have also been found to possess herbicidal effects, indicating a potential for development in the agrochemical sector. rsc.org

A summary of observed biological activities in various pyrazine derivatives is presented below, highlighting potential areas for exploration.

| Biological Activity | Target/Organism | Example Pyrazine Class |

| Antimycobacterial | Mycobacterium tuberculosis | 3-Aminopyrazine-2-carboxamides nih.gov |

| Antifungal | Trichophyton interdigitale, Candida albicans | 3-Aminopyrazine-2-carboxamides nih.gov |

| Antitumor | MDA-MB-231 & H1975 cancer cell lines | 2-Aminopyrazine derivatives nih.gov |

| Enzyme Inhibition | Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) | Aminopyrazine derivatives nih.gov |

| Herbicidal | Urtica dioica, Fagopyrum esculentum | Pyrazine derivatives rsc.org |

Integration of Pyrazine Compounds into Advanced Functional Materials and Devices

The electron-deficient nature of the pyrazine ring makes it an excellent building block for π-conjugated materials used in optoelectronics. Future research should explore the integration of this compound and its derivatives into such advanced functional materials.

Promising applications include:

Organic Light-Emitting Diodes (OLEDs) and Solar Cells: Pyrazine-based materials are of great interest for optoelectronic applications due to their favorable charge transfer properties. rsc.org The unique electronic profile of this compound could be harnessed to create novel materials for use in solar cells and light-emitting diodes. rsc.org

Hole Transporting Layer (HTL) Materials: Pyrazine derivatives have been successfully synthesized and characterized as potential hole transporting layer (HTL) materials for perovskite solar cells. These materials exhibit good thermal resistance and appropriate energy levels for efficient device performance. researchgate.net